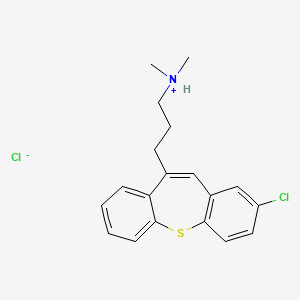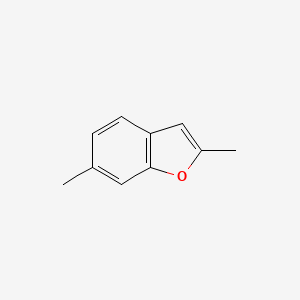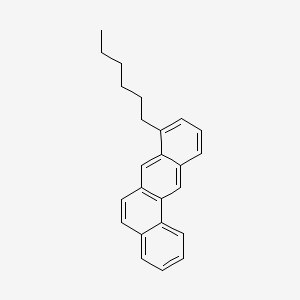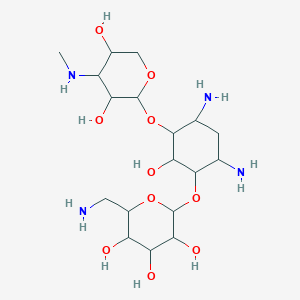
Gentamicin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentamicin A3 is a component of the gentamicin complex, which is an aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea. Gentamicin is widely used to treat serious infections caused by both gram-negative and gram-positive bacteria. This compound, along with other components like Gentamicin C1, C1a, and C2, contributes to the antibiotic’s overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gentamicin A3 is typically isolated from the fermentation broth of Micromonospora purpurea. The fermentation process involves culturing the bacterium under specific conditions that promote the production of gentamicin. The isolation process includes several steps such as filtration, extraction, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods
Industrial production of gentamicin involves large-scale fermentation of Micromonospora purpurea. The fermentation broth is subjected to downstream processing, which includes cell separation, extraction, and purification to isolate gentamicin components, including this compound. Advanced techniques like ultrafiltration and ion-exchange chromatography are often employed to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Gentamicin A3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the gentamicin molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents
Major Products Formed
The major products formed from these reactions include various gentamicin derivatives that may have altered antibacterial properties. These derivatives are often studied for their potential to overcome antibiotic resistance .
Applications De Recherche Scientifique
Gentamicin A3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in studies investigating bacterial protein synthesis and mechanisms of antibiotic resistance.
Medicine: Used in the development of new antibiotics and in clinical research to treat severe bacterial infections.
Industry: Applied in the production of gentamicin-based formulations for pharmaceutical use .
Mécanisme D'action
Gentamicin A3 exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. The primary molecular targets are the ribosomal RNA and specific proteins involved in the translation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Sisomicin
- Garamine
Comparison
Gentamicin A3 is unique due to its specific structure and the presence of distinct functional groups that contribute to its antibacterial activity. Compared to other gentamicin components, this compound may exhibit different binding affinities and efficacies against various bacterial strains. Its unique properties make it a valuable component in the gentamicin complex .
Propriétés
Numéro CAS |
55715-67-8 |
|---|---|
Formule moléculaire |
C18H36N4O10 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c1-22-9-7(23)4-29-17(11(9)25)31-15-5(20)2-6(21)16(14(15)28)32-18-13(27)12(26)10(24)8(3-19)30-18/h5-18,22-28H,2-4,19-21H2,1H3 |
Clé InChI |
BDTQHFBWYNCGHN-UHFFFAOYSA-N |
SMILES canonique |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
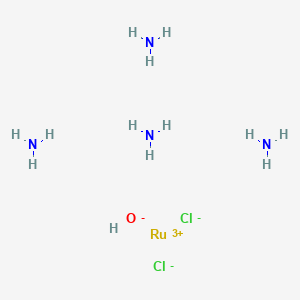
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
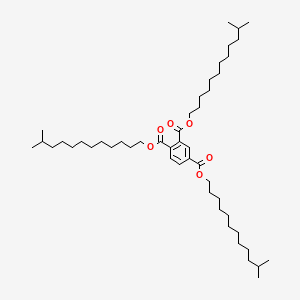
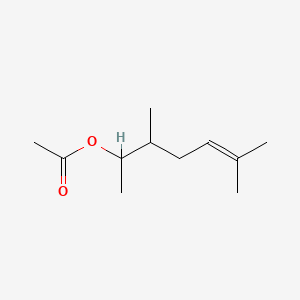
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

